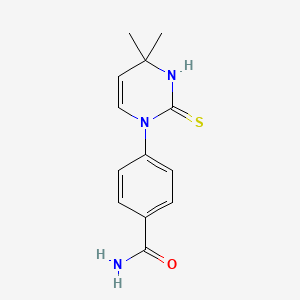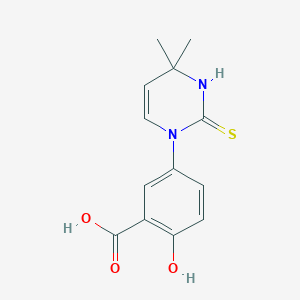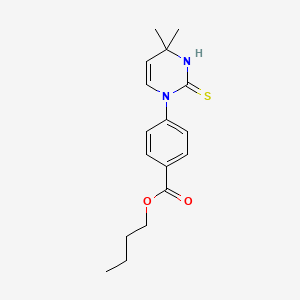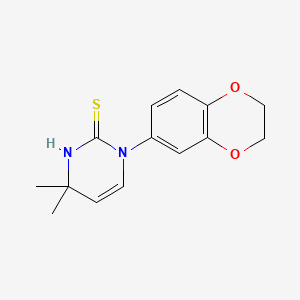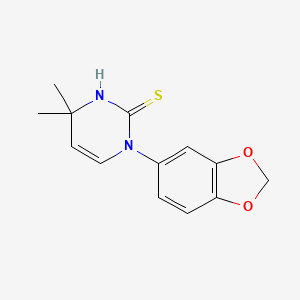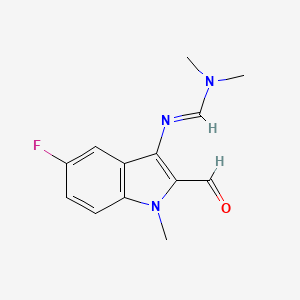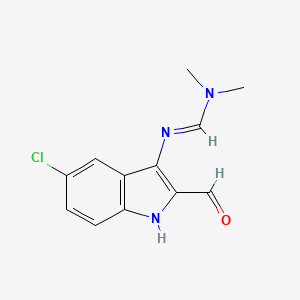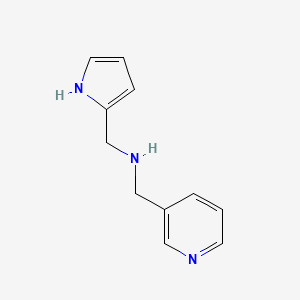![molecular formula C13H13F3N2OS B3084590 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-36-2](/img/structure/B3084590.png)
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol
Overview
Description
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is a chemical compound with the molecular formula C13H13F3N2OS This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydropyrimidine ring
Mechanism of Action
Target of Action
The primary target of the compound 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is the metabotropic glutamate receptor subtype mGluR5 . This receptor is a class C G protein-coupled receptor that is widely expressed in the central nervous system .
Mode of Action
The compound acts as a selective allosteric antagonist of the mGluR5 receptor . It binds to the receptor with nanomolar affinity and shows over 1000 times selectivity over all other receptor targets tested . This means that it binds to a site on the receptor that is distinct from the active site, and its binding changes the receptor’s conformation, thereby inhibiting its function .
Biochemical Pathways
The antagonism of the mGluR5 receptor by the compound affects the glutamate signaling pathway. Glutamate is a major excitatory neurotransmitter in the brain, and its signaling is involved in a variety of neurological processes. By inhibiting the mGluR5 receptor, the compound can modulate these processes .
Pharmacokinetics
The compound has high oral bioavailability and a long duration of action . It is able to penetrate the brain, with a brain/plasma ratio of 2.6 . This means that it can effectively reach its target in the central nervous system. The compound’s long half-life of approximately 18 hours allows for chronic treatment with continuous receptor blockade with one dose every 48 hours .
Result of Action
The inhibition of the mGluR5 receptor by the compound can result in various molecular and cellular effects, depending on the specific neurological processes that are being modulated. These effects can potentially be harnessed for therapeutic purposes in conditions such as depression, Parkinson’s disease, and fragile X syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol typically involves multiple steps, starting from readily available starting materials. One common approach involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Biology: It may be used in biochemical studies to investigate the effects of trifluoromethoxy-substituted compounds on biological systems.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: A compound with a similar trifluoromethyl group, used in the synthesis of various pharmaceuticals and agrochemicals.
1,4-Bis(trifluoromethyl)benzene: Another compound with multiple trifluoromethyl groups, used in materials science and chemical research.
Uniqueness
4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is unique due to its specific structural features, including the combination of a dihydropyrimidine ring with a trifluoromethoxy-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6,6-dimethyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2OS/c1-12(2)7-8-18(11(20)17-12)9-3-5-10(6-4-9)19-13(14,15)16/h3-8H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCHNOTEVMGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


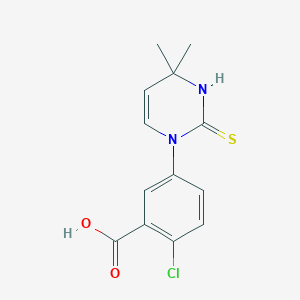



![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)
